An In-Depth Technical Guide to 4-ethoxy-N-hydroxybenzamidine (CAS 49773-26-4)
An In-Depth Technical Guide to 4-ethoxy-N-hydroxybenzamidine (CAS 49773-26-4)
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-ethoxy-N-hydroxybenzamidine is a small molecule belonging to the N-hydroxybenzamidine class of compounds. While specific research on this particular molecule is limited, its structural motifs suggest potential applications in medicinal chemistry and drug discovery. The N-hydroxybenzamidine functionality is a known metal-chelating group and can be considered a bioisostere of hydroxamic acids, which are present in a number of approved drugs. This guide provides a comprehensive overview of the known and predicted properties of 4-ethoxy-N-hydroxybenzamidine, a plausible synthetic route, and a discussion of its potential pharmacological relevance, particularly as a histone deacetylase (HDAC) inhibitor.
Physicochemical Properties
A summary of the known and predicted physicochemical properties of 4-ethoxy-N-hydroxybenzamidine is presented in the table below. It is important to note that aside from the molecular formula and weight, much of the data is derived from computational models and awaits experimental verification.
| Property | Value | Source |
| CAS Number | 49773-26-4 | - |
| Molecular Formula | C₉H₁₂N₂O₂ | |
| Molecular Weight | 180.20 g/mol | |
| Predicted LogP | 1.1798 | |
| Predicted TPSA | 67.84 Ų | |
| Hydrogen Bond Donors | 2 | |
| Hydrogen Bond Acceptors | 3 | |
| Rotatable Bonds | 3 |
Synthesis and Characterization
A practical, two-step synthesis of 4-ethoxy-N-hydroxybenzamidine can be proposed starting from the commercially available 4-ethoxybenzaldehyde. The overall synthetic workflow is depicted below.
Figure 1: Proposed two-step synthesis of 4-ethoxy-N-hydroxybenzamidine.
Part 1: Synthesis of 4-ethoxybenzonitrile (Intermediate)
The initial step involves the conversion of 4-ethoxybenzaldehyde to 4-ethoxybenzonitrile. This can be achieved through a one-pot reaction involving the formation of an oxime followed by dehydration.
Experimental Protocol:
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Reaction Setup: To a solution of 4-ethoxybenzaldehyde (1 equivalent) in a suitable solvent such as dimethylformamide (DMF), add hydroxylamine hydrochloride (1.1 equivalents).
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Dehydration: Introduce a dehydrating agent. Acetic anhydride is a common choice for this transformation.
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Reaction Conditions: The reaction mixture is typically heated to facilitate both the oximation and the subsequent dehydration. A patent for a similar compound, 3-ethoxy-4-methoxy benzonitrile, suggests heating to 130°C for 2 hours.[1]
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Work-up and Isolation: After cooling, the reaction mixture is poured into water to precipitate the crude product. The solid is collected by filtration and washed with water. Further purification can be achieved by recrystallization from a suitable solvent like ethanol.
Physicochemical Properties of 4-ethoxybenzonitrile:
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CAS Number: 25117-74-2
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Appearance: White to off-white solid
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Melting Point: 62-64 °C[2]
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Boiling Point: 258 °C[2]
Part 2: Synthesis of 4-ethoxy-N-hydroxybenzamidine
The second step is the addition of hydroxylamine to the nitrile group of 4-ethoxybenzonitrile to form the target N-hydroxybenzamidine.
Experimental Protocol:
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Reaction Setup: Dissolve 4-ethoxybenzonitrile (1 equivalent) in a protic solvent such as ethanol or a methanol-water mixture.
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Reagent Addition: Add an aqueous solution of hydroxylamine (typically generated in situ from hydroxylamine hydrochloride and a base like sodium bicarbonate or sodium carbonate) to the nitrile solution. A molar excess of hydroxylamine is generally used.
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Reaction Conditions: The reaction is typically stirred at an elevated temperature (e.g., 60°C) for several hours until completion, which can be monitored by Thin Layer Chromatography (TLC).[3]
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Work-up and Isolation: Upon completion, the reaction mixture is cooled, and the solvent is partially removed under reduced pressure. The product may precipitate upon cooling or require the addition of water. The solid product is collected by filtration, washed with cold water, and dried. Recrystallization from a suitable solvent system (e.g., ethanol/water) can be performed for further purification.
Structural Characterization
The identity and purity of the synthesized 4-ethoxy-N-hydroxybenzamidine should be confirmed using standard analytical techniques:
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the presence of the ethoxy group, the aromatic protons, and the protons associated with the N-hydroxyamidine functional group.
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Mass Spectrometry (MS): To confirm the molecular weight of the compound.
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Infrared (IR) Spectroscopy: To identify key functional groups, such as the C=N and N-O stretches of the N-hydroxyamidine moiety and the C-O stretch of the ether.
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Melting Point Analysis: To assess the purity of the final product.
Potential Pharmacological Activity: Histone Deacetylase (HDAC) Inhibition
The N-hydroxyamidine functional group is a close structural analog of the hydroxamic acid moiety. Hydroxamic acids are well-established zinc-binding groups and are key pharmacophores in many histone deacetylase (HDAC) inhibitors.[4][5][6] HDACs are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression, and their dysregulation is implicated in various diseases, particularly cancer.
Proposed Mechanism of Action:
It is hypothesized that 4-ethoxy-N-hydroxybenzamidine may act as an HDAC inhibitor by a mechanism analogous to that of hydroxamic acid-based inhibitors. The N-hydroxyamidine group is predicted to chelate the zinc ion in the active site of the HDAC enzyme, thereby inhibiting its catalytic activity. The 4-ethoxy-phenyl moiety would serve as the "cap" group, interacting with the surface of the enzyme.
Figure 2: Proposed interaction of 4-ethoxy-N-hydroxybenzamidine with the HDAC active site.
The exploration of N-hydroxybenzamidines as hydroxamic acid bioisosteres in HDAC inhibitors is an active area of research. While direct evidence for this specific compound is not yet available, its structure strongly suggests that HDAC inhibition is a primary avenue for pharmacological investigation.
Safety and Handling
As 4-ethoxy-N-hydroxybenzamidine is a novel compound with limited toxicological data, it should be handled with care in a laboratory setting. Standard safety protocols for handling new chemical entities should be strictly followed.
General Safety Precautions:
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Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.
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Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of any dust or vapors.
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Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents. The container should be tightly sealed.
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Spill and Disposal: In case of a spill, follow laboratory-specific procedures for cleaning up solid chemical spills. Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations for chemical waste.
Conclusion
4-ethoxy-N-hydroxybenzamidine is a compound of interest for researchers in medicinal chemistry and drug discovery. Based on its structural similarity to known pharmacologically active molecules, particularly HDAC inhibitors, it represents a promising candidate for further investigation. This guide provides a foundational understanding of its properties, a plausible synthetic route, and a rationale for exploring its potential as a therapeutic agent. Experimental validation of the predicted properties and biological activities is a necessary next step in elucidating the full potential of this molecule.
References
- Jiao, J., Fang, H., & Xu, W. (2008). Novel N-hydroxybenzamide histone deacetylase inhibitors as potential anti-cancer agents. Drug discoveries & therapeutics, 2(4), 211-215.
- Maeda, T., Nagaoka, Y., Kuwajima, H., Seno, C., Maruyama, S., Kurotaki, M., & Uesato, S. (2004). Potent histone deacetylase inhibitors: N-hydroxybenzamides with antitumor activities. Bioorganic & medicinal chemistry, 12(16), 4351-4360.
- Nguyen, T. H., Lee, J. S., Lee, H., Kim, K. W., Kim, Y., Son, J. H., ... & Nam, N. H. (2017). Novel N-hydroxybenzamides incorporating 2-oxoindoline with unexpected potent histone deacetylase inhibitory effects and antitumor cytotoxicity. Bioorganic chemistry, 71, 108-116.
- Wang, Z., Qin, H., Li, J., Li, Y., Xu, W., & Zhang, Y. (2018). Discovery of meta-sulfamoyl N-hydroxybenzamides as HDAC8 selective inhibitors. European journal of medicinal chemistry, 150, 649-661.
- Ma, Y., Chen, Z., Wang, X., Guan, P., Fang, H., & Xu, W. (2009). Novel N-hydroxybenzamide-based HDAC inhibitors with branched CAP group. Bioorganic & medicinal chemistry letters, 19(21), 6214-6217.
- Google Patents. (n.d.). CN105175283A - 3-ethoxy-4-methoxy benzonitrile preparing method.
- Google Patents. (n.d.). US6211232B1 - Process for producing benzamidoximes.
Sources
- 1. 4-ETHOXYBENZONITRILE | 25117-74-2 [chemicalbook.com]
- 2. Novel N-hydroxybenzamide-based HDAC inhibitors with branched CAP group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ddtjournal.com [ddtjournal.com]
- 4. Novel N-hydroxybenzamides incorporating 2-oxoindoline with unexpected potent histone deacetylase inhibitory effects and antitumor cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of meta-sulfamoyl N-hydroxybenzamides as HDAC8 selective inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Potent histone deacetylase inhibitors: N-hydroxybenzamides with antitumor activities - PubMed [pubmed.ncbi.nlm.nih.gov]
